Cas no 91940-85-1 (4-Pyridinecarboxylic acid, 2-(2-methylpropyl)-)
4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)-
- 2-isobutylisonicotinic acid
- 2-(2-METHYLPROPYL)PYRIDINE-4-CARBOXYLIC ACID
- FVNITUURIAKNHE-UHFFFAOYSA-N
- SCHEMBL1425290
- 91940-85-1
- 2-Isobutylisonicotinicacid
- 2-isobutyl-isonicotinic acid
- DB-338507
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- Inchi: 1S/C10H13NO2/c1-7(2)5-9-6-8(10(12)13)3-4-11-9/h3-4,6-7H,5H2,1-2H3,(H,12,13)
- InChI Key: FVNITUURIAKNHE-UHFFFAOYSA-N
- SMILES: OC(C1C=CN=C(C=1)CC(C)C)=O
Computed Properties
- Exact Mass: 179.095
- Monoisotopic Mass: 179.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 50.2A^2
4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177582-1g |
2-isobutylisonicotinic acid |
91940-85-1 | 95% | 1g |
$830 | 2021-08-05 | |
| Alichem | A029206195-1g |
2-Isobutylisonicotinic acid |
91940-85-1 | 95% | 1g |
$785.40 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560083-1g |
2-Isobutylisonicotinic acid |
91940-85-1 | 98% | 1g |
¥6311.00 | 2024-04-25 | |
| Crysdot LLC | CD11014852-1g |
2-Isobutylisonicotinic acid |
91940-85-1 | 95+% | 1g |
$880 | 2024-07-19 | |
| Ambeed | A520356-1g |
2-Isobutylisonicotinic acid |
91940-85-1 | 98+% | 1g |
$735.0 | 2025-04-15 |
4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- Suppliers
4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)-
Introduction to 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- (CAS No. 91940-85-1) and Its Emerging Applications in Chemical Biology
4-Pyridinecarboxylic acid, 2-(2-methylpropyl)-, identified by the chemical compound code CAS No. 91940-85-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound, featuring a pyridine core substituted with a carboxylic acid group and an isobutyl side chain, presents a promising scaffold for the development of novel pharmaceuticals and bioactive molecules.
The molecular structure of 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- consists of a pyridine ring at the core, which is a well-known pharmacophore in medicinal chemistry. The presence of a carboxylic acid moiety at the 4-position and an isobutyl group at the 2-position introduces both polar and non-polar functional groups, enhancing its solubility and interaction with biological targets. This structural feature makes it an attractive candidate for further derivatization and exploration in drug discovery programs.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The pyridine scaffold, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, derivatives of pyridine have shown promise in inhibiting kinases, which are key players in cancer signaling pathways. The compound 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- represents a novel derivative that could potentially disrupt these pathways by binding to specific residues on target proteins.
One of the most compelling aspects of 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- is its versatility as a building block for more complex molecules. Researchers have leveraged this compound to design and synthesize novel analogs with enhanced pharmacological properties. For example, by modifying the substituents on the pyridine ring or introducing additional functional groups, scientists can fine-tune the compound's affinity for biological targets. This flexibility has led to several promising candidates entering preclinical development pipelines.
The synthesis of 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine core efficiently. Additionally, purification methods like column chromatography are essential to isolate the desired product from impurities. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a scalable basis.
From a computational chemistry perspective, 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into how the compound binds to proteins and enzymes at an atomic level. By integrating experimental data with computational predictions, researchers can design more effective derivatives with improved pharmacokinetic profiles. This interdisciplinary approach underscores the importance of 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- in modern drug discovery efforts.
In clinical research, 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- has been explored as a potential therapeutic agent for various diseases. Preclinical studies have demonstrated its ability to modulate inflammatory pathways by inhibiting key enzymes involved in cytokine production. Furthermore, its structural similarity to known bioactive molecules suggests that it may have therapeutic applications in neurodegenerative disorders where pyridine-based compounds have shown efficacy. These findings position 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- as a promising candidate for further clinical investigation.
The growing interest in 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- has also spurred innovation in synthetic methodologies aimed at improving its production efficiency. Continuous flow chemistry has emerged as a particularly promising approach for synthesizing complex organic molecules like this one. By automating reaction processes and optimizing conditions in real-time, researchers can achieve higher yields while reducing waste generation. Such advancements not only make large-scale production more feasible but also align with sustainable chemistry principles.
Another area of active research involves exploring the role of 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- in drug delivery systems. Its ability to form stable complexes with other molecules makes it an excellent candidate for encapsulating bioactive agents within nanoparticles or liposomes. These delivery systems can enhance drug bioavailability and target specificity while minimizing side effects. Preliminary studies have shown encouraging results when using 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)--based carriers for delivering anti-cancer agents directly to tumor sites.
The future prospects for 4-Pyridinecarboxylic acid, 2-(2-methylpropyl)- are bright given its diverse applications across multiple fields of research. As our understanding of biological pathways continues to expand, so too will the opportunities for developing novel therapeutics based on this compound. Collaborative efforts between synthetic chemists, biologists, and clinicians will be crucial in translating laboratory discoveries into tangible medical breakthroughs.
In conclusion,4-Pyridinecarboxylic acid, CAS No.,91940-85-1, stands out as a versatile and innovative compound with significant potential in chemical biology and drug development。 Its unique structural features make it an ideal candidate for further exploration, offering hope for new treatments across various therapeutic areas。 As research progresses, we can expect even more exciting applications of this remarkable molecule。